molecular formula C17H13N3O B4939484 N,2-diphenylpyrimidine-5-carboxamide

N,2-diphenylpyrimidine-5-carboxamide

Cat. No.: B4939484
M. Wt: 275.30 g/mol
InChI Key: ISTZBNQZQJAQIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,2-Diphenylpyrimidine-5-carboxamide is a pyrimidine-based compound featuring a carboxamide group at position 5 and phenyl substituents at both the N-position (amide nitrogen) and the 2-position of the pyrimidine ring. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Pyrimidine carboxamides are known for their versatility in drug design due to their ability to engage in hydrogen bonding (via the carboxamide group) and π-π interactions (via aromatic substituents). Substituents on the pyrimidine ring significantly influence solubility, metabolic stability, and target binding .

Properties

IUPAC Name

N,2-diphenylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c21-17(20-15-9-5-2-6-10-15)14-11-18-16(19-12-14)13-7-3-1-4-8-13/h1-12H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTZBNQZQJAQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-diphenylpyrimidine-5-carboxamide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the reaction of 2-aminopyrimidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions

N,2-diphenylpyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N,2-diphenylpyrimidine-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N,2-diphenylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

Compound Name (Source) Substituents (Positions) Key Structural Features
This compound Phenyl (N, 2) Dual phenyl groups enhance π-π interactions
: Compound 6l Piperazin-1-yl (2), Acetyl/nitro groups Bulky piperazine substituent improves solubility
4-(2-Chlorophenyl), N-(2,5-dimethoxyphenyl) Electron-withdrawing Cl and OCH₃ groups alter electronic profile
N-(2-Chlorophenyl), 4-(2,3-Dimethoxyphenyl) Chloro and methoxy groups influence metabolic stability
2-Phenyl, N-(Benzodioxin) Benzodioxin substituent enhances solubility and bioavailability

Physicochemical and Spectral Properties

Compound (Source) Molecular Weight (g/mol) Key Spectral Data
This compound ~293.33 (calculated) Hypothetical IR: C=O stretch ~1650 cm⁻¹
: Compound 6l 758.29 ESI-MS: 758.2904 [M+H]⁺; IR: 1621, 1592 cm⁻¹ (C=O)
Not provided Canonical SMILES: Describes chlorophenyl and sulfanylidene groups
Not provided Structural complexity from benzodioxin moiety

Key Observations :

  • Electron-Donating vs. Methoxy groups () offer moderate electron donation .
  • Solubility : Piperazine () and benzodioxin () substituents introduce polar or oxygen-rich groups, likely enhancing aqueous solubility compared to simple phenyl substituents .
  • Metabolic Stability : highlights N-demethylation as a major metabolic pathway for carboxamides. Chlorine substituents () may slow metabolism by steric hindrance or electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.